molecular formula C18H11BrCl2N2O4 B7715096 2-acetyl-3-(((2-bromobenzoyl)oxy)methyl)-6,7-dichloroquinoxaline 1-oxide

2-acetyl-3-(((2-bromobenzoyl)oxy)methyl)-6,7-dichloroquinoxaline 1-oxide

Cat. No. B7715096
M. Wt: 470.1 g/mol
InChI Key: DHQJFLZSTZGUKU-UHFFFAOYSA-N
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Description

2-acetyl-3-(((2-bromobenzoyl)oxy)methyl)-6,7-dichloroquinoxaline 1-oxide, commonly known as BBQ, is a quinoxaline derivative that has been extensively studied for its potential applications in the field of medicinal chemistry. BBQ exhibits a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.

Mechanism of Action

The exact mechanism of action of BBQ is not fully understood. However, it has been proposed that BBQ may exert its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been suggested that BBQ may inhibit the activity of certain enzymes involved in cancer cell proliferation and survival. In addition, BBQ has been shown to inhibit the replication of the hepatitis C virus by targeting viral RNA synthesis.
Biochemical and Physiological Effects:
BBQ has been found to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that BBQ can induce cell cycle arrest, inhibit cell proliferation, and induce apoptosis in cancer cells. BBQ has also been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and survival. In animal models of inflammation, BBQ has been found to reduce inflammation and oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of BBQ is its potent anticancer activity against a wide range of cancer cell lines. BBQ has also been found to possess antiviral and anti-inflammatory activity. However, there are some limitations to using BBQ in lab experiments. For example, BBQ is relatively unstable and can degrade over time. In addition, the synthesis of BBQ can be challenging and requires specialized equipment and expertise.

Future Directions

There are several future directions for research on BBQ. One area of interest is the development of novel analogs of BBQ with improved anticancer activity and reduced toxicity. Another area of research is the investigation of the mechanisms underlying the antiviral and anti-inflammatory activities of BBQ. Finally, there is a need for further studies to determine the optimal dosing and administration of BBQ for use in clinical settings.
Conclusion:
In conclusion, BBQ is a quinoxaline derivative that exhibits a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The synthesis of BBQ involves the reaction of 2-amino-3-chloro-6,7-dichloroquinoxaline with 2-bromobenzoyl chloride in the presence of triethylamine. BBQ has been extensively studied for its potential applications in the field of medicinal chemistry and has shown promise as a potential anticancer agent. However, further research is needed to fully understand the mechanisms underlying its biological activities and to determine its optimal use in clinical settings.

Synthesis Methods

The synthesis of BBQ involves the reaction of 2-amino-3-chloro-6,7-dichloroquinoxaline with 2-bromobenzoyl chloride in the presence of triethylamine. The resulting product is then treated with acetic anhydride to yield BBQ. The overall reaction can be represented as follows:

Scientific Research Applications

BBQ has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. BBQ has also been found to possess antiviral activity against the hepatitis C virus and anti-inflammatory activity in animal models of inflammation.

properties

IUPAC Name

(3-acetyl-6,7-dichloro-4-oxidoquinoxalin-4-ium-2-yl)methyl 2-bromobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11BrCl2N2O4/c1-9(24)17-15(8-27-18(25)10-4-2-3-5-11(10)19)22-14-6-12(20)13(21)7-16(14)23(17)26/h2-7H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHQJFLZSTZGUKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=[N+](C2=CC(=C(C=C2N=C1COC(=O)C3=CC=CC=C3Br)Cl)Cl)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11BrCl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Acetyl-6,7-dichloro-4-oxidoquinoxalin-2-yl)methyl 2-bromobenzoate

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